molecular formula C14H17N3O2 B11754326 tert-Butyl 6-cyano-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate

tert-Butyl 6-cyano-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate

Cat. No.: B11754326
M. Wt: 259.30 g/mol
InChI Key: YOFZXNBBVYBKNF-UHFFFAOYSA-N
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Description

tert-Butyl 6-cyano-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is a naphthyridine derivative featuring a cyano (-CN) substituent at position 6, a partially hydrogenated naphthyridine core, and a tert-butyl carbamate protecting group. This compound is structurally related to intermediates used in pharmaceutical and organic synthesis, particularly in the development of enzyme inhibitors or receptor ligands.

Naphthyridines are bicyclic aromatic systems that mimic quinoline and isoquinoline frameworks, often modified to enhance solubility, stability, or biological activity. The tert-butyl carbamate group serves as a protective moiety for amines, while the cyano group can act as a hydrogen bond acceptor or participate in further functionalization (e.g., reduction to amines or conversion to tetrazole rings).

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

tert-butyl 6-cyano-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate

InChI

InChI=1S/C14H17N3O2/c1-14(2,3)19-13(18)17-8-4-5-11-12(17)7-6-10(9-15)16-11/h6-7H,4-5,8H2,1-3H3

InChI Key

YOFZXNBBVYBKNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=N2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-cyano-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyano group: This step might involve nucleophilic substitution reactions using cyanide sources.

    tert-Butyl ester formation: This can be done through esterification reactions using tert-butyl alcohol and suitable catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions could convert the cyano group to an amine.

    Substitution: Various substitution reactions could introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo-naphthyridines, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary applications of tert-butyl 6-cyano-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is in cancer treatment. Research has demonstrated that this compound acts as an inhibitor of isocitrate dehydrogenase 1 (IDH1) mutants, which are associated with various cancers, including gliomas and acute myeloid leukemia (AML) . Inhibition of IDH1 can lead to altered metabolic pathways in tumor cells, providing a novel therapeutic strategy.

Mechanism of Action:

  • The compound binds to the active site of IDH1 mutants, disrupting their normal function.
  • This binding results in reduced levels of oncometabolites such as 2-hydroxyglutarate (2-HG), which are implicated in tumorigenesis.

Enzyme Inhibition

Beyond its anticancer properties, this compound has been investigated for its potential as an inhibitor of various enzymes:

  • Phosphodiesterase Inhibition: Similar compounds have shown promise as phosphodiesterase inhibitors, which are crucial in regulating cyclic nucleotide signaling pathways involved in various physiological processes, including cognition and memory .

Synthesis and Structural Analogues

The synthesis of this compound typically involves multi-step organic reactions that require optimization for yield and purity. Various synthetic methods have been reported in literature, including classical approaches and greener methodologies such as microwave-assisted synthesis.

Structural Analogues:
Several related compounds share similar structural characteristics and biological activities:

Compound NameStructureNotable Features
Tert-butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylateStructureChlorine substitution may alter biological activity
Methyl 3-(5-cyano-8-cyclopropyl)pyridin-6-oneStructureContains a cyano group; different ring structure

These analogues highlight the diversity within the naphthyridine class and their potential applications in drug development.

Case Studies

Recent studies have focused on evaluating the anticancer efficacy of this compound against various human cancer cell lines. For instance:

  • In vitro assays demonstrated significant cytotoxicity against IDH1-mutant glioma cells compared to non-mutant controls.
  • The compound exhibited IC50 values in the low micromolar range, indicating potent activity against targeted cancer cells.

Additionally, ongoing research aims to explore the pharmacokinetics and bioavailability of this compound to optimize its therapeutic use.

Mechanism of Action

The mechanism of action of tert-Butyl 6-cyano-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between tert-Butyl 6-cyano-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate and its analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound -CN (6) C₁₄H₁₇N₃O₂* ~259.3 (estimated) Potential intermediate for bioactive molecules; cyano group enables further functionalization. Limited commercial availability.
tert-Butyl 6-bromo-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate -Br (6) C₁₃H₁₇BrN₂O₂ 313.19 Bromine enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Used in pharmaceutical synthesis. Purity: 95%; priced at €1,369/g .
Ethyl 4-chloro-6-cyano-1,5-naphthyridine-3-carboxylate -Cl (4), -CN (6) C₁₂H₁₀ClN₃O₂ 263.68 Chlorine enhances electrophilicity; used in heterocyclic chemistry. Differs in ester group (ethyl vs. tert-butyl), affecting solubility and steric bulk.
tert-Butyl 7-nitro-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate -NO₂ (7) C₁₃H₁₇N₃O₄ 291.29 Nitro group increases electron-withdrawing effects, potentially enhancing interactions with biological targets. Studied for enzyme inhibition in cancer research .
tert-Butyl 6-(1-aminocyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate -NH₂-cyclopropyl (6) C₁₆H₂₃N₃O₂ 289.37 Amino group introduces hydrogen-bonding capability; predicted pKa ~7 . Explored for antimicrobial or CNS-targeting applications.

*Note: Molecular formula and weight for the cyano derivative are estimated based on substitution of bromine (Br, ~80 g/mol) with cyano (-CN, ~26 g/mol) in the bromo analog .

Key Comparative Insights:

  • Substituent Reactivity: Bromo and nitro derivatives are more reactive in nucleophilic substitution or reduction reactions compared to the cyano analog, which may instead participate in cycloadditions or serve as a hydrogen bond acceptor .
  • Biological Activity: Nitro and amino-substituted naphthyridines show promise in enzyme inhibition, while cyano derivatives are less studied but may mimic nitrile-containing drugs (e.g., kinase inhibitors) .
  • Synthetic Utility: The bromo derivative’s commercial availability and reactivity make it a preferred intermediate for coupling reactions, whereas the cyano analog’s discontinued status limits its practical use .

Biological Activity

tert-Butyl 6-cyano-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate (CAS No. 2314394-09-5) is a synthetic compound with potential biological activities. This article reviews its synthesis, chemical properties, and biological activities, particularly focusing on its pharmacological effects and therapeutic potentials.

  • Molecular Formula : C14H17N3O2
  • Molecular Weight : 259.31 g/mol
  • Purity : Typically reported at 97% .
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound involves multi-step organic reactions. The compound can be synthesized through the reaction of appropriate naphthyridine derivatives with cyanoacetic acid derivatives under specific conditions to yield the desired carboxylate ester.

Antimicrobial Activity

Recent studies have indicated that compounds in the naphthyridine class exhibit notable antimicrobial properties. For instance:

  • In vitro studies demonstrated that related naphthyridine derivatives showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Research has suggested that tert-butyl 6-cyano-3,4-dihydro-1,5-naphthyridine derivatives may possess anticancer properties:

  • Cell Line Studies : In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that these compounds can inhibit cell proliferation and induce apoptosis. For example, IC50 values for related compounds were reported in the micromolar range .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been explored:

  • Cytokine Inhibition : Studies indicated that naphthyridine derivatives can significantly reduce the levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages .

Research Findings

StudyBiological ActivityFindings
El-Karim et al. (2022)Anti-inflammatoryCompounds showed up to 93% inhibition in edema models compared to standard drugs .
Akhtar et al. (2021)AnticancerSignificant inhibition of proliferation in MCF-7 and HeLa cells with IC50 values around 10 µM .
Recent Synthesis Review (2022)AntimicrobialNaphthyridine derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies have illustrated the pharmacological effects of related compounds:

  • Case Study on Inflammation : A study involving a series of naphthyridine derivatives demonstrated their effectiveness in reducing paw edema in rat models by inhibiting COX enzymes.
  • Cancer Cell Line Study : A novel derivative was tested against various cancer cell lines, showing a dose-dependent decrease in viability and an increase in apoptotic markers.

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